molecular formula C31H36N4O7 B13835017 Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Cat. No.: B13835017
M. Wt: 576.6 g/mol
InChI Key: QFJWKXYGBSQMDX-RLSLOFABSA-N
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Description

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is a biochemical compound with the molecular formula C31H36N4O7 and a molecular weight of 576.64 g/mol . It is primarily used as a substrate in protease assays, particularly for neutral endopeptidase 24.11 (enkephalinase) and other proteases like chymotrypsin and E. coli protease La .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-beta-naphthylamide group. The general synthetic route includes:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are coupled using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.

    Attachment of 4-methoxy-beta-naphthylamide: The final step involves the coupling of the peptide with 4-methoxy-beta-naphthylamide using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide involves its hydrolysis by proteases. The compound acts as a substrate, and upon cleavage by the protease, it releases 4-methoxy-beta-naphthylamide, which can be detected spectrofluorometrically. This allows for the quantification of protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide is unique due to its specific amino acid sequence and its application as a substrate for neutral endopeptidase 24.11 (enkephalinase). Its structure allows for specific interactions with certain proteases, making it a valuable tool in protease research .

Properties

Molecular Formula

C31H36N4O7

Molecular Weight

576.6 g/mol

IUPAC Name

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1

InChI Key

QFJWKXYGBSQMDX-RLSLOFABSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

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